molecular formula C10H21N3 B7929866 N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B7929866
M. Wt: 183.29 g/mol
InChI Key: NZVDEINLXDVJJE-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a synthetic organic compound with the molecular formula C10H21N3 It is characterized by the presence of a cyclopropyl group and a methylpyrrolidinyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Methylpyrrolidinyl Group: This step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction of a suitable precursor.

    Coupling with Ethane-1,2-diamine: The final step involves coupling the cyclopropyl and methylpyrrolidinyl groups with ethane-1,2-diamine under appropriate reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives such as alcohols or ketones.

    Reduction: May produce reduced derivatives such as amines or hydrocarbons.

    Substitution: Can result in substituted derivatives with various functional groups.

Scientific Research Applications

N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine: Unique due to its specific structural features.

    Other Cyclopropyl Derivatives: Compounds with similar cyclopropyl groups but different substituents.

    Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

This compound is unique due to the combination of its cyclopropyl and methylpyrrolidinyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N'-cyclopropyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-6-4-10(8-12)13(7-5-11)9-2-3-9/h9-10H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDEINLXDVJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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